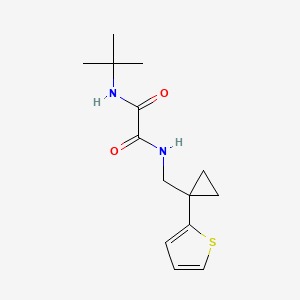

N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-tert-butyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-13(2,3)16-12(18)11(17)15-9-14(6-7-14)10-5-4-8-19-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWXMINWSBWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC1(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

The interaction of thiophene-based compounds with their targets often results in changes that contribute to their therapeutic effects.

Biochemical Pathways

Thiophene-based compounds are known to interact with various biochemical pathways, leading to downstream effects that contribute to their therapeutic properties.

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Biological Activity

N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 328.4 g/mol

- CAS Number : 1207042-17-8

The compound features a tert-butyl group and a thiophene ring, which are known to influence biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with serotonin receptors, particularly the 5-HT2C receptor. Compounds with similar structures have shown selectivity for Gq signaling pathways, which are involved in various physiological processes including mood regulation and appetite control .

- Cytotoxicity : Preliminary studies suggest that the compound could exhibit cytotoxic effects against certain tumor cell lines. This is typically evaluated using assays such as the MTT assay, which measures cell viability in response to drug treatment .

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as tyrosine phosphatase 1B (TP1B), which plays a role in insulin signaling. Inhibition of TP1B can enhance insulin sensitivity and glucose uptake .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Purpose | Findings |

|---|---|---|

| MTT Assay | Measure cytotoxicity against tumor cells | Indicated potential cytotoxic effects |

| Enzyme Inhibition Assays | Assess inhibition of TP1B and other enzymes | Showed promising inhibition profiles |

| Calcium Flux Assay | Evaluate receptor activity (5-HT2C) | Indicated selective agonist activity |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

- Serotonin Receptor Agonists : Compounds designed with similar moieties have demonstrated significant selectivity for serotonin receptors, suggesting that this compound may also exhibit similar properties, potentially aiding in the treatment of mood disorders .

- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating that this oxalamide derivative may also possess anticancer properties .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxalamides, focusing on substituent effects, molecular properties, and inferred applications.

Substituent Variations and Molecular Properties

Key Observations:

Steric and Electronic Effects: The tert-butyl group in the target compound provides steric hindrance and lipophilicity, which may enhance membrane permeability compared to aromatic N1 substituents (e.g., methylthiophenyl in ). Thiophene and thiazole moieties (e.g., ) contribute to π-π stacking interactions, relevant in protein binding.

Metabolic Stability :

- Compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () exhibit resistance to amide hydrolysis in hepatocytes, suggesting that bulky/electron-withdrawing groups (e.g., tert-butyl) might similarly stabilize the target compound against enzymatic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.